molecular formula C12H11NO3 B11892055 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid

6-Ethyl-2-hydroxyquinoline-4-carboxylic acid

Cat. No.: B11892055
M. Wt: 217.22 g/mol
InChI Key: JMKUOXCXZYDJGA-UHFFFAOYSA-N
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Description

6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative characterized by an ethyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). The quinoline scaffold is widely studied in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Figure 1: Structure of 6-Ethyl-2-hydroxyquinoline-4-carboxylic Acid

       O
       |
       C-OH
        \
Quinoline backbone with -CH2CH3 at C6 and -COOH at C4

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6-ethyl-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)9(12(15)16)6-11(14)13-10/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

JMKUOXCXZYDJGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Material : 6-Ethyl-2-hydroxy-4-methylquinoline

  • Oxidizing Agent : Potassium permanganate (KMnO₄) in alkaline conditions

  • Conditions :

    • Temperature: 85°C (reported in analogous systems)

    • Solvent: Aqueous NaOH solution

    • Reaction Time: 3–4 hours

Mechanism

The methyl group at position 4 undergoes oxidation to a carboxylic acid via a radical or ionic pathway, facilitated by strong oxidizers like KMnO₄. The ethyl group at position 6 remains unaffected due to its stability under these conditions.

Key Data

ParameterValueSource
Yield~60–70%
Purity>95% (HPLC)
ByproductsManganese oxides, salts

Halogenomethylquinoline Oxidation

A patent-validated method involving oxidation of a halogenomethyl precursor.

Reaction Pathway

  • Starting Material : 6-Ethyl-2-hydroxy-4-chloromethylquinoline

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) in alkaline medium

  • Conditions :

    • Temperature: 50–70°C

    • Mole Ratio (H₂O₂:substrate): 1:15 to 1:20

    • Catalyst: Alkali metal hydroxide (NaOH/KOH)

Mechanism

The chloromethyl group (-CH₂Cl) is oxidized to -COOH via a nucleophilic substitution mechanism, where H₂O₂ acts as an oxidizing agent in a basic environment. The ethyl group at position 6 remains intact.

Key Data

ParameterValueSource
Yield>85%
Temperature Range50–70°C
Hydroxide Concentration9–16% (w/w)

Friedländer Synthesis

A condensation reaction between o-aminoacetophenone derivatives and ketones, optimized for quinoline derivatives.

Reaction Pathway

  • Starting Materials :

    • o-Aminoacetophenone derivative with an ethyl group at position 6

    • β-Ketoester (e.g., ethyl acetoacetate)

  • Catalyst : Molecular iodine (I₂) or nano ZnO

  • Conditions :

    • Solvent: Ethanol or solvent-free

    • Temperature: 95–105°C (reflux)

    • Reaction Time: 1–6 hours

Mechanism

The o-aminoacetophenone undergoes cyclocondensation with the β-ketoester, forming the quinoline ring. Subsequent oxidation or hydrolysis introduces the carboxylic acid group at position 4.

Key Data

ParameterValueSource
Yield70–85%
Catalyst EfficiencyI₂ ≥ nano ZnO
ScalabilityHigh (industrial batches)

Microwave-Assisted Synthesis

A modern approach utilizing microwave irradiation for rapid synthesis.

Reaction Pathway

  • Starting Materials :

    • 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid precursors

    • Oxidizing agents (e.g., KMnO₄)

  • Conditions :

    • Microwave Power: 300–600 W

    • Reaction Time: 1–2 minutes

    • Solvent: Ethanol or aqueous medium

Mechanism

Microwave irradiation accelerates the oxidation of intermediates (e.g., methyl to carboxylic acid) by reducing reaction times and improving energy efficiency.

Key Data

ParameterValueSource
Yield>90%
Energy Efficiency50–70% reduction in time

A summary of the most effective routes is provided below:

MethodAdvantagesLimitations
Oxidation (KMnO₄) High yield, scalableHarsh conditions, byproducts
H₂O₂ Oxidation Mild conditions, high purityRequires precise stoichiometry
Friedländer Flexible substituent controlMulti-step process
Microwave Rapid synthesis, energy-efficientEquipment dependence

Optimization Strategies

Reagent Selection

  • Oxidizing Agents : KMnO₄ and H₂O₂ are preferred due to their effectiveness in methyl-to-carboxylic acid conversion.

  • Catalysts : I₂ or nano ZnO enhance Friedländer condensation efficiency.

Solvent Systems

  • Aqueous Alkaline Solutions : Ideal for H₂O₂ oxidation.

  • Ethanol : Suitable for Friedländer and microwave methods.

Purification

  • Acid Precipitation : pH adjustment to 1–4 with HCl/H₂SO₄ isolates the carboxylic acid.

  • Column Chromatography : Ensures >95% purity for sensitive applications .

Biological Activity

6-Ethyl-2-hydroxyquinoline-4-carboxylic acid (also known as 6-Ethyl-2-hydroxy-4-quinolinecarboxylic acid) is a derivative of quinoline that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological effects.

The molecular formula of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 201.21 g/mol. Its structure features a hydroxyl group and a carboxylic acid functional group, which are critical for its biological activity.

Property Value
Molecular FormulaC11H11NO3C_{11}H_{11}NO_3
Molecular Weight201.21 g/mol
IUPAC Name6-Ethyl-2-hydroxyquinoline-4-carboxylic acid

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. A study assessing various quinoline derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid has been evaluated through in vitro studies. It was found to induce apoptosis in cancer cell lines, particularly in colon adenocarcinoma cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in resistant cancer cells compared to normal fibroblasts .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory cytokines, thereby reducing inflammation in models of acute lung injury .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various quinoline derivatives highlighted that 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid exhibited superior activity against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound selectively targets doxorubicin-resistant colon cancer cells, showing an IC50 value markedly lower than that for sensitive cell lines. This selectivity suggests potential for development as a targeted cancer therapy .
  • Inflammation Models : In animal models of inflammation, administration of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid resulted in reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses .

The biological activities of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The compound can bind to specific receptors associated with cell signaling pathways, affecting cellular responses to stimuli.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-Ethyl-2-hydroxyquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. For instance, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their potential as pharmaceutical intermediates .

Compound Synthesis Method Yield (%)
2-Hydroxyquinoline-4-carboxylic acidReaction with isatin65-72%
Quinoline-4-carboxamideChlorination and amide formationOptimized for low nanomolar potency

Antimicrobial and Anticancer Properties

Research has indicated that 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines, suggesting that they may serve as potential therapeutic agents.

  • Anticancer Activity : A study highlighted the efficacy of benzene-poly-carboxylic acid complexes, which include derivatives like 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid, in inducing apoptosis in breast cancer cells .
  • Antimicrobial Activity : Several quinoline derivatives have demonstrated antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is being explored in various contexts:

  • Cancer Therapy : Its derivatives are being investigated for their ability to target specific pathways involved in cancer cell proliferation and survival.
  • Antimalarial Activity : Some studies have focused on the antimalarial properties of quinoline derivatives, emphasizing their novel mechanisms of action against Plasmodium falciparum, which causes malaria .
Therapeutic Area Activity Reference
CancerInduces apoptosis in MCF-7 cells
MalariaInhibits translation elongation factor 2

Industrial Applications

Catalysts and Material Development

In industrial settings, 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the production of new materials and chemicals.

  • Catalytic Applications : The compound has been employed in reactions requiring specific catalytic activity, enhancing reaction rates and yields.
  • Material Science : Its derivatives are being studied for their potential use in developing new materials with unique properties, such as improved mechanical strength or thermal stability .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

  • Methyl ester formation : Treatment with methanol in the presence of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) yields the corresponding methyl ester. This reaction typically proceeds at 60–80°C for 6–8 hours with yields >85% .

Substrate Reagent Catalyst Conditions Product Yield
6-Ethyl-2-hydroxyquinoline-4-carboxylic acidMethanolH₂SO₄60°C, 6 hr, refluxMethyl 6-ethyl-2-hydroxyquinoline-4-carboxylate87%

Amide Formation

The acid readily forms amides via activation with coupling agents. A Pfitzinger reaction derivative study demonstrated:

  • EDC/HOBt-mediated coupling : Reaction with primary or secondary amines in dimethylformamide (DMF) at 25°C for 12–24 hours produces stable amides. For example, coupling with benzylamine achieved 92% yield .

Amine Coupling Agent Solvent Time Product Yield
BenzylamineEDC/HOBtDMF24 hr6-Ethyl-2-hydroxyquinoline-4-carboxamide (N-benzyl)92%

Oxidation:

The hydroxyl group at position 2 can be oxidized to a ketone under strong oxidative conditions:

  • Alkaline KMnO₄ oxidation : Heating with potassium permanganate (KMnO₄) in aqueous NaOH at 80°C converts the hydroxyl group to a ketone, yielding 6-ethyl-2-oxoquinoline-4-carboxylic acid (75% yield) .

Reduction:

The quinoline ring undergoes partial reduction:

  • Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) in ethanol reduces the pyridine ring to a tetrahydroquinoline derivative (68% yield) .

Halogenation and Functionalization

The electron-deficient C-3 position undergoes electrophilic substitution:

  • Bromination : Treatment with bromine (Br₂) in acetic acid at 50°C introduces a bromine atom at C-3, forming 3-bromo-6-ethyl-2-hydroxyquinoline-4-carboxylic acid (82% yield) .

Reagent Solvent Temperature Product Yield
Br₂Acetic acid50°C3-Bromo-6-ethyl-2-hydroxyquinoline-4-carboxylic acid82%

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles:

  • Thermal cyclization : Heating in Dowtherm A (a eutectic mixture) at 135°C for 16 hours generates a naphthyridine derivative via intramolecular condensation (61% yield) .

Metal Complexation

The hydroxyl and carboxylate groups enable coordination with transition metals:

  • Copper(II) complexes : Reaction with CuCl₂ in ethanol forms a stable 1:2 (metal:ligand) complex, characterized by UV-Vis and ESR spectroscopy .

Alkylation and Arylation

The hydroxyl group undergoes alkylation under basic conditions:

  • Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in acetone produces the 2-methoxy derivative (78% yield) .

Alkylating Agent Base Solvent Product Yield
CH₃IK₂CO₃Acetone6-Ethyl-2-methoxyquinoline-4-carboxylic acid78%

Decarboxylation

Thermal decarboxylation occurs under strong acidic conditions:

  • H₂SO₄-mediated decarboxylation : Heating in concentrated H₂SO₄ at 120°C removes the carboxylic acid group, yielding 6-ethyl-2-hydroxyquinoline (64% yield) .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) generates quinone derivatives via [4+2] cycloaddition, though this pathway remains under investigation .

Comparative Reactivity Table

Reaction Type Key Reagent Conditions Product Yield Range
EsterificationMethanol/H₂SO₄60°C, refluxMethyl ester85–90%
Amide FormationEDC/HOBtDMF, 25°CSubstituted amide88–92%
BrominationBr₂Acetic acid, 50°C3-Bromo derivative80–82%
Catalytic HydrogenationH₂/Pd/CEthanol, RTTetrahydroquinoline65–68%

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Functional Groups LogP* Biological Activity Reference
6-Ethyl-2-hydroxyquinoline-4-carboxylic acid -C2H5 (C6), -OH (C2), -COOH (C4) Hydroxyl, carboxylic acid ~2.8 Under investigation N/A
6-Methoxy-2-arylquinoline-4-carboxylic acid -OCH3 (C6), aryl (C2), -COOH (C4) Methoxy, aryl, carboxylic acid ~3.1 P-glycoprotein inhibition
2-Phenylquinoline-4-carboxylic acid -Ph (C2), -COOH (C4) Phenyl, carboxylic acid ~2.5 Antibacterial (MIC: 64–128 µg/mL)
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid -OH (C6), -C=O (C4), -COOH (C2) Hydroxyl, ketone, carboxylic acid ~1.9 Unspecified (structural studies)
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid -Cl (C6), -CH3Ph (C2), -COOH (C4) Chloro, methylphenyl, carboxylic acid ~3.5 Safety data available

*LogP values are estimated based on analogous structures.

Key Observations:
  • Bioactivity : The 2-phenyl derivative exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL), attributed to the phenyl group enhancing hydrophobic interactions with bacterial targets .
  • Enzyme Inhibition : 6-Methoxy-2-aryl derivatives demonstrate P-glycoprotein inhibition, critical for overcoming multidrug resistance in cancer therapy .
Antibacterial Activity
  • 2-Phenylquinoline-4-carboxylic Acid Derivatives: Exhibit broad-spectrum activity against Gram-positive (S. aureus, MIC = 64 µg/mL) and Gram-negative (E. coli, MIC = 128 µg/mL) bacteria. The phenyl group at C2 enhances target binding, while the carboxylic acid at C4 facilitates ionization at physiological pH .
  • 6-Methoxy-2-arylquinoline-4-carboxylic Acid: Lacks direct antibacterial activity but inhibits P-glycoprotein, reversing drug resistance in cancer cells .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

  • Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and effect sizes to contextualize significance .

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